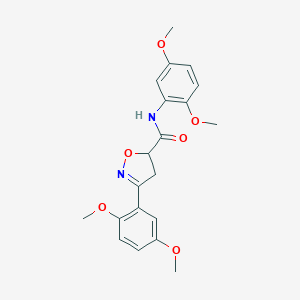![molecular formula C25H35N3O4 B264858 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B264858.png)
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a piperazinyl-cyclohexyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multi-step organic reactions The initial step often includes the formation of the chromen-2-one core through the condensation of salicylaldehyde with acetic anhydride
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form an alcohol.
Substitution: The piperazinyl-cyclohexyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups in the chromen-2-one core can form hydrogen bonds with biological molecules, while the piperazinyl-cyclohexyl moiety can interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: A simpler analog with similar chromen-2-one core but lacking the piperazinyl-cyclohexyl moiety.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another analog with an acetate group instead of the piperazinyl-cyclohexyl moiety.
Uniqueness
The uniqueness of 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide lies in its complex structure, which combines the chromen-2-one core with a piperazinyl-cyclohexyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C25H35N3O4 |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C25H35N3O4/c1-18-20-7-6-19(29)16-22(20)32-24(31)21(18)8-9-23(30)26-17-25(10-4-3-5-11-25)28-14-12-27(2)13-15-28/h6-7,16,29H,3-5,8-15,17H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
NWEVHVVYHDYODQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)NCC3(CCCCC3)N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-{2-(4-methoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B264777.png)
![isopropyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B264781.png)

![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B264795.png)
![2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B264796.png)
![N-(5-chloro-2-methoxyphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264800.png)
![methyl 6-(3-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B264802.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B264806.png)
![8,9-dimethyl-2,7-di(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B264811.png)

![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264835.png)
![N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B264836.png)
![N-(4-{[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B264841.png)

